4-(2-Chlorophenoxy)piperidine

Beschreibung

Molecular Architecture and IUPAC Nomenclature

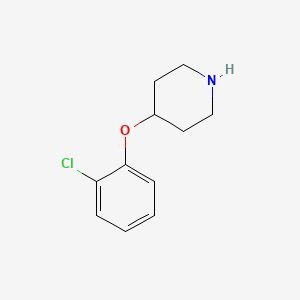

4-(2-Chlorophenoxy)piperidine represents a substituted piperidine derivative characterized by the presence of a 2-chlorophenoxy group attached to the fourth position of the piperidine ring. The IUPAC nomenclature for this compound follows systematic naming conventions, designating it as this compound, which accurately reflects the structural arrangement of functional groups within the molecule. The compound exists in multiple forms, including the free base and hydrochloride salt, each possessing distinct molecular formulas and properties.

The free base form of this compound carries the molecular formula C₁₁H₁₄ClNO with a molecular weight of 211.69 grams per mole. The compound is assigned Chemical Abstracts Service registry number 245057-65-2 for the free base form. The corresponding hydrochloride salt form exhibits the molecular formula C₁₁H₁₅Cl₂NO with an increased molecular weight of 248.15 grams per mole due to the addition of hydrogen chloride. This hydrochloride salt variant is registered under Chemical Abstracts Service number 849107-20-6.

The structural representation of this compound can be expressed through various chemical notation systems. The simplified molecular-input line-entry system notation for the compound is C1CNCCC1OC2=CC=CC=C2Cl, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string for this compound is InChI=1S/C11H14ClNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2, offering a standardized method for representing the molecular structure. The corresponding International Chemical Identifier Key is BSFOBRFGIFRVCP-UHFFFAOYSA-N, providing a unique identifier for database searches and compound identification.

The molecular architecture consists of a six-membered piperidine ring containing one nitrogen atom in a saturated heterocyclic structure. The chlorophenoxy substituent is connected through an ether linkage at the para position of the piperidine ring, creating a specific spatial arrangement that influences the compound's overall properties. The chlorine atom occupies the ortho position on the phenyl ring relative to the ether oxygen, establishing a distinctive substitution pattern that differentiates this compound from other chlorophenoxy-piperidine isomers.

Eigenschaften

IUPAC Name |

4-(2-chlorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFOBRFGIFRVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397571 | |

| Record name | 4-(2-chlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245057-65-2 | |

| Record name | 4-(2-Chlorophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245057-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-chlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

O-Alkylation Method Using Phenol Derivatives and Piperidine

One common approach to synthesize 4-(2-Chlorophenoxy)piperidine involves O-alkylation of 2-chlorophenol with a piperidine derivative or its precursor.

-

- The reaction is typically performed by reacting 2-chlorophenol with a piperidine or piperidinol under reflux conditions in the presence of a base such as cesium carbonate or potassium carbonate.

- Solvents like acetonitrile or ethanol are used depending on the substrate and desired yield.

-

- The phenol is deprotonated by the base to form a phenoxide ion, which then undergoes nucleophilic substitution at the piperidine ring or its precursor, forming the ether linkage.

-

- In the synthesis of related piperidinol derivatives, the reaction of optically active epichlorohydrin with 2-chlorophenol in the presence of cesium carbonate under reflux in acetonitrile leads to chiral epoxide intermediates. These intermediates are further reacted with piperidine derivatives to afford the target compounds in moderate yields (19–50% two-step overall yield) after purification by column chromatography.

-

- This method allows the introduction of the 2-chlorophenoxy group with stereochemical control when chiral epoxides are used.

- The reaction is relatively straightforward and scalable.

Lewis Acid-Catalyzed Low-Temperature O-Alkylation

A patented method improves the O-alkylation process by employing Lewis acids at low temperature rather than traditional high-temperature base-catalyzed conditions.

-

- The reaction is performed at low temperature in the presence of a Lewis acid catalyst (e.g., aluminum chloride or other metal halides).

- This modification shortens the reaction time significantly (by 24 to 48 hours) and improves the yield by 20 to 30% compared to conventional methods.

-

- The process involves the formation of an intermediate such as (4-chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate, which facilitates the O-alkylation step.

Reductive Amination Approach from Piperidin-4-one Derivatives

Another synthetic route involves the reductive amination of piperidin-4-one derivatives with 2-chlorophenoxy-containing amines or anilines.

-

- Starting from N-protected piperidin-4-one, the compound is reacted with 2-chlorophenyl-substituted amines under reductive amination conditions using sodium triacetoxyborohydride or similar reducing agents.

- The reaction is typically carried out in dichloromethane or 1,2-dichloroethane at ambient temperature for 24 hours.

-

- After reductive amination, acylation with phenoxyacetyl chlorides and deprotection steps yield the desired this compound derivatives.

Total Synthesis via Multi-Step Addition and Cyclization

A more complex synthesis involves the preparation of 4-piperidinylpiperidine derivatives, which can be adapted for this compound analogs.

-

- 1,4-Addition reactions of benzylamine with methyl acrylate derivatives to form intermediates.

- Cyclization and reduction steps to form the piperidine ring system.

- Final alkylation or substitution to introduce the 2-chlorophenoxy group.

Comparative Data Table of Preparation Methods

Summary of Research Findings

The Lewis acid-catalyzed low-temperature O-alkylation method is superior in terms of yield and reaction time compared to traditional base-catalyzed methods, making it highly suitable for industrial-scale synthesis of this compound.

The O-alkylation with cesium carbonate remains a widely used laboratory method, especially when stereochemical purity is desired through chiral epoxide intermediates.

Reductive amination offers a versatile alternative, especially when starting from piperidin-4-one derivatives, allowing for the introduction of various substituents including 2-chlorophenoxy groups under mild conditions.

More elaborate multi-step syntheses provide access to complex piperidine derivatives but are less commonly used for simple this compound synthesis due to complexity and lower overall yields.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-Chlorophenoxy)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the chlorophenoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 4-(2-Chlorophenoxy)piperidine can be categorized into several key areas:

Medicinal Chemistry

- Antimalarial Activity : This compound has been studied for its potential antimalarial properties against Plasmodium falciparum. Various derivatives have shown efficacy comparable to traditional treatments like chloroquine, with some exhibiting nanomolar activity against both chloroquine-sensitive and resistant strains .

- Opioid Receptor Modulation : Derivatives of this compound have been investigated for their ability to act as mu-opioid receptor agonists, indicating potential applications in pain management and addiction therapies.

Biological Research

- Interaction with Biological Targets : Studies have demonstrated that this compound can modulate the activity of enzymes such as stearoyl-CoA desaturase, which plays a crucial role in lipid metabolism. Understanding these interactions is vital for assessing therapeutic potential and side effects.

- Cytotoxicity Studies : Research has evaluated the cytotoxic effects of this compound derivatives on various cell lines, providing insights into their safety profiles in therapeutic contexts .

Chemical Synthesis

- Intermediate in Organic Synthesis : It serves as a valuable intermediate in the synthesis of various organic compounds, facilitating the development of new chemical entities with desired biological activities.

Case Studies and Research Findings

Several studies highlight the significance of this compound in drug discovery:

Wirkmechanismus

The mechanism of action of 4-(2-Chlorophenoxy)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers on the Piperidine Ring

The position of the 2-chlorophenoxy substituent significantly impacts biological activity and synthetic accessibility:

- 3-(2-Chlorophenoxy)piperidine: A positional isomer with the substituent at the 3-position. highlights its availability (CAS 849107-20-6), but its biological data are less documented compared to the 4-isomer.

Key Insight : Piperidine derivatives with substituents at the 4-position generally exhibit higher synthetic yields due to reduced steric hindrance during nucleophilic substitution reactions.

Piperidine vs. Heterocyclic Replacements

Replacing the piperidine moiety with other heterocycles diminishes activity in certain contexts:

- Piperazine/Morpholine Analogs : In EP2 receptor studies, replacing piperidine with piperazine (TG6–264) or morpholine (TG6–268) abolished potentiation activity, underscoring the necessity of the piperidine ring.

- Pyrrolidine Derivatives : Pyrrolidine-containing analogs (e.g., 1-[1-oxo-5-(3,4-methylenedioxyphenyl)-pentadienyl]-pyrrolidine) show distinct pharmacokinetic profiles due to smaller ring size and altered hydrogen-bonding capacity.

Table 1: Activity of Piperidine vs. Heterocyclic Analogs

| Compound | Biological Activity (EP2 Fold Shift) | Reference |

|---|---|---|

| 4-(2-Chlorophenoxy)piperidine | 2.5 (Baseline) | |

| Piperazine analog (TG6–264) | No activity | |

| Morpholine analog (TG6–268) | No activity |

Substituent Variations on the Phenoxy Group

Modifications to the phenoxy moiety influence lipophilicity and target engagement:

- 4-(2-(2-Benzyl-4-chlorophenoxy)ethyl)piperidine hydrochloride (CAS 1219972-23-2): The benzyl group introduces aromatic interactions, which may enhance binding to hydrophobic receptor pockets.

Table 2: Structural and Physicochemical Comparison

| Compound | Molecular Weight | H-Bond Donors | H-Bond Acceptors | LogP* |

|---|---|---|---|---|

| This compound | 215.7 | 1 | 2 | 2.8 |

| 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine | 304.3 | 2 | 2 | 4.1 |

| 4-(3-Chlorophenoxy)piperidine | 215.7 | 1 | 2 | 2.7 |

*Estimated using ChemDraw.

Biologische Aktivität

4-(2-Chlorophenoxy)piperidine is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, interactions with biological systems, and potential therapeutic applications, supported by research findings and data.

Chemical Structure and Properties

This compound has the molecular formula . Its structure consists of a piperidine ring substituted with a chlorophenoxy group at the fourth position, which influences its biological activity and pharmacological properties. The compound is known for undergoing various chemical reactions, including nucleophilic substitutions and acylation, due to the presence of the piperidine nitrogen.

Target Interactions

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Receptors : It may bind to neurotransmitter receptors, influencing signaling pathways crucial for various physiological processes.

- Enzymes : The compound interacts with cytochrome P450 enzymes, which play a significant role in drug metabolism and can modulate oxidative stress responses.

Signaling Pathways

Research indicates that piperidine derivatives, including this compound, can regulate important signaling pathways associated with cancer progression. These pathways include:

- STAT3 : Involved in cell survival and proliferation.

- NF-κB : Plays a role in inflammation and immune responses.

- PI3K/Akt : Critical for cell growth and survival.

- TGF-β/Smad : Involved in cellular differentiation and apoptosis.

Antimicrobial Properties

This compound has been investigated for its potential antimicrobial and antifungal activities. Studies suggest it may inhibit the growth of various pathogens, making it a candidate for further development in treating infections.

Anticancer Activity

The compound has shown promise in inhibiting cancer cell migration and inducing cell cycle arrest. This activity is critical in preventing metastasis and enhancing the effectiveness of existing cancer therapies. The modulation of signaling pathways related to cancer cell survival further supports its potential as an anticancer agent .

Case Studies

A study conducted on piperidine derivatives highlighted the effectiveness of this compound against Plasmodium falciparum, the parasite responsible for malaria. The compound exhibited significant selectivity and activity against this strain, suggesting its potential as a new antimalarial agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Question

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., tert-butyl derivatives show characteristic peaks at m/z 400–450) .

- Infrared (IR) Spectroscopy : Identifies functional groups like amides (C=O stretch ~1650 cm⁻¹) and ethers (C-O stretch ~1250 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substitution patterns on the piperidine ring and phenoxy groups .

What are the potential biological targets of this compound derivatives, and how can their mechanisms of action be studied?

Advanced Research Question

- Neurological Targets : Piperidine derivatives often interact with sigma receptors or monoamine transporters. For example, 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine hydrochloride shows binding affinity to enzymes implicated in parasitic diseases, suggesting a scaffold for antileishmanial drugs .

- Mechanistic Studies : Use in vitro assays (e.g., enzyme inhibition) and in silico docking to map interactions with target proteins .

How can contradictory data in the pharmacological activity of this compound derivatives be addressed methodologically?

Advanced Research Question

- Dose-Response Curves : Validate activity across multiple concentrations to identify non-specific effects .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to isolate substituent-specific effects .

- Replication : Reproduce experiments under standardized conditions (e.g., solvent, temperature) to minimize variability .

What are the challenges in optimizing the synthesis of this compound for scalability in academic research settings?

Advanced Research Question

- Solvent Limitations : Dichloromethane, while effective in small-scale synthesis, poses environmental and safety concerns at larger scales. Alternatives like ethanol require optimization of reaction kinetics .

- Catalyst Recovery : Homogeneous catalysts (e.g., triethylamine) are difficult to recycle, increasing costs. Heterogeneous catalysts (e.g., immobilized piperidine) may improve sustainability .

How does the substitution pattern on the piperidine ring influence the physicochemical properties of this compound derivatives?

Advanced Research Question

- Electron-Withdrawing Groups (e.g., Cl) : Enhance stability but reduce solubility in polar solvents. For example, 4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine has a logP ~3.5, indicating high lipophilicity .

- Aromatic Substituents : Phenoxy groups increase π-π stacking potential, affecting crystallinity and melting points (e.g., 4-(2-Methylpropyl)piperidine hydrochloride melts at 120–125°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.